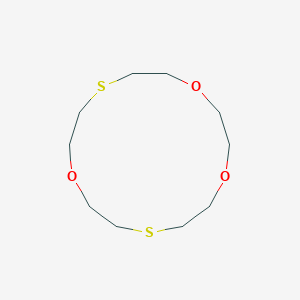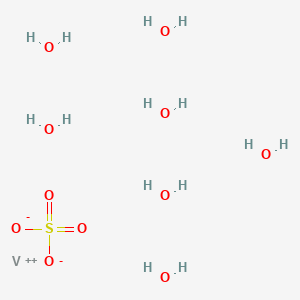
Vanadium(II) sulfate heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vanadium(II) sulfate heptahydrate is an inorganic compound with the chemical formula VSO₄·7H₂O. It is a violet solid that dissolves in water to form air-sensitive solutions of the aquo complex. This compound is part of a family of vanadium(II) sulfates, which are known for their distinctive violet color and unique chemical properties .
Preparation Methods
Vanadium(II) sulfate heptahydrate is typically prepared by the electrolytic reduction of vanadyl sulfate in sulfuric acid. The process involves the reduction of vanadyl sulfate (VOSO₄) to vanadium(II) sulfate (VSO₄) in an acidic medium. The resulting crystals feature [V(H₂O)₆]²⁺ centers with an extra water of crystallization, making it a heptahydrate .
Synthetic Route:
Electrolytic Reduction: Vanadyl sulfate is reduced in sulfuric acid to form this compound.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the formation of the desired heptahydrate form.
Industrial Production Methods:
- The industrial production of this compound follows similar principles, with a focus on optimizing yield and purity through precise control of reaction parameters.
Chemical Reactions Analysis
Vanadium(II) sulfate heptahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions:
Oxidation: Vanadium(II) sulfate can be oxidized to higher oxidation states, such as vanadium(III) or vanadium(IV), under appropriate conditions.
Reduction: The compound can also be reduced further, although this is less common.
Substitution: Ligand substitution reactions can occur, where water molecules in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can facilitate the oxidation of vanadium(II) sulfate.
Reducing Agents: Reducing agents like hydrogen gas can be used for further reduction.
Ligands: Various ligands, such as ammonia or phosphines, can participate in substitution reactions.
Major Products:
Oxidation Products: Vanadium(III) sulfate, vanadium(IV) sulfate.
Substitution Products: Complexes with different ligands replacing water molecules.
Scientific Research Applications
Vanadium(II) sulfate heptahydrate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Catalysis: Used as a catalyst in various chemical reactions due to its unique redox properties.
Synthesis: Employed in the synthesis of other vanadium compounds and coordination complexes.
Biology and Medicine:
Biological Studies: Investigated for its potential role in biological systems, including its interaction with enzymes and proteins.
Medical Research: Explored for its potential therapeutic applications, such as in the treatment of diabetes and cancer
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Electronics: Applied in the production of electronic components and devices.
Mechanism of Action
The mechanism of action of vanadium(II) sulfate heptahydrate involves its interaction with various molecular targets and pathways.
Molecular Targets:
Enzymes: Vanadium compounds can inhibit or activate enzymes, affecting metabolic pathways.
Proteins: Interaction with proteins can alter their function and stability.
Pathways Involved:
Redox Reactions: Vanadium(II) sulfate participates in redox reactions, influencing cellular redox states.
Signal Transduction: Modulates signaling pathways, such as those involving protein tyrosine phosphatases.
Comparison with Similar Compounds
Ferrous Sulfate Heptahydrate: Isomorphous with vanadium(II) sulfate heptahydrate, sharing similar crystal structures.
Vanadous Ammonium Sulfate: Another related compound with similar properties and applications.
Uniqueness:
Redox Properties: this compound’s unique redox properties make it distinct from other similar compounds.
Biological Activity: Its potential biological and therapeutic applications set it apart from other sulfates.
Properties
CAS No. |
36907-42-3 |
|---|---|
Molecular Formula |
H14O11SV |
Molecular Weight |
273.11 g/mol |
IUPAC Name |
vanadium(2+);sulfate;heptahydrate |
InChI |
InChI=1S/H2O4S.7H2O.V/c1-5(2,3)4;;;;;;;;/h(H2,1,2,3,4);7*1H2;/q;;;;;;;;+2/p-2 |
InChI Key |
OKAVLIONYKAWNM-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


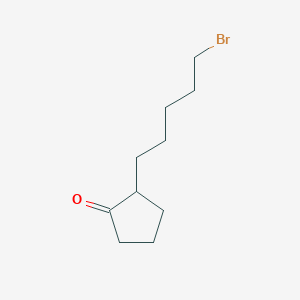

![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![4-(7-Aminotriazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)cyclopentan-1-ol](/img/structure/B14672066.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
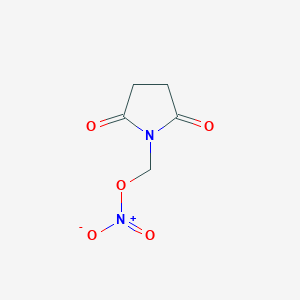
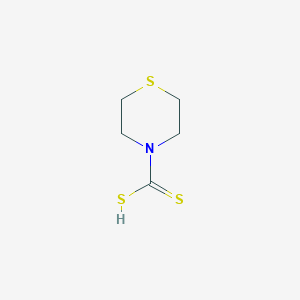
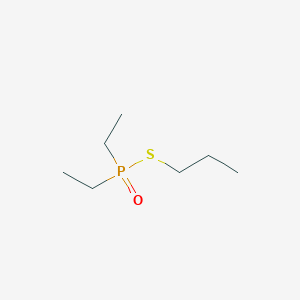
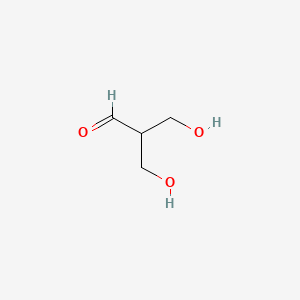
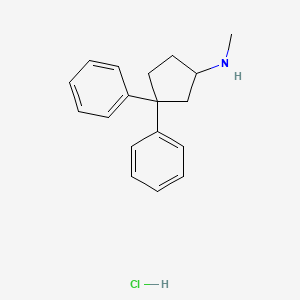
![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)

